molecular formula C14H19NO4 B6302718 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate CAS No. 2197945-54-1

5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate

Cat. No.: B6302718
CAS No.: 2197945-54-1
M. Wt: 265.30 g/mol
InChI Key: HNSGVQMMKBJPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

[2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-6-7-11(8-12(9)18-10(2)16)15-13(17)19-14(3,4)5/h6-8H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGVQMMKBJPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate typically involves the reaction of 2-methylphenyl acetate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be introduced to the amine under aqueous conditions using di-tert-butyl dicarbonate and a base .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, enhancing the scalability of the process.

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This selective protection and deprotection allow for the controlled synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is unique due to its specific structure, which combines the Boc-protected amine with a methylphenyl acetate moiety. This combination allows for specific applications in organic synthesis and peptide chemistry that may not be achievable with other Boc-protected compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.